1-ethenyl-3-methylimidazolidin-2-one
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Overview
Description
1-Ethenyl-3-methylimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C6H10N2O. It belongs to the class of imidazolidinones, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethenyl group attached to the nitrogen atom and a methyl group on the imidazolidinone ring.
Preparation Methods
The synthesis of 1-ethenyl-3-methylimidazolidin-2-one can be achieved through several routes:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbon dioxide in the presence of a catalyst such as tetramethylphenylguanidine (PhTMG) and diphenylphosphoryl azide (DPPA) as the dehydrative activator.
Diamination of Olefins: This approach utilizes olefins and diamines under specific conditions to form the imidazolidinone ring.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives undergo intramolecular hydroamination to yield imidazolidinones.
Aziridine Ring Expansion: Aziridines can be expanded to form imidazolidinones through ring-opening reactions.
Industrial production methods typically involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethenyl-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to form corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethenyl-3-methylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethenyl-3-methylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
1-Ethenyl-3-methylimidazolidin-2-one can be compared with other imidazolidinones such as:
1-Methylimidazolidin-2-one: This compound lacks the ethenyl group and has different reactivity and applications.
1,3-Dimethylimidazolidin-2-one: This compound has two methyl groups on the imidazolidinone ring, which affects its chemical properties and uses.
Properties
CAS No. |
344903-55-5 |
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Molecular Formula |
C6H10N2O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
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